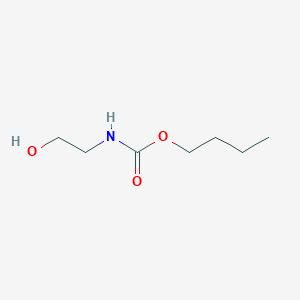

Butyl 2-hydroxyethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Butyl 2-hydroxyethylcarbamate is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Butyl 2-hydroxyethylcarbamate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its carbamate functionality allows it to participate in reactions that form essential drug components.

- Synthesis of Drug Precursors : The compound is utilized in the synthesis of bioactive molecules, particularly those that exhibit pharmacological properties. It can be involved in the preparation of carbamate-based drugs, which are known for their diverse biological activities, including anti-inflammatory and analgesic effects.

- Biological Activity : Preliminary studies suggest that this compound may influence metabolic pathways due to its structural characteristics. Investigations into its interactions with biological systems are ongoing, highlighting its potential role in drug design.

Polymer Chemistry

In polymer chemistry, this compound is employed as a monomer or additive in the synthesis of various polymeric materials.

- Anionic Polymerization : Research has demonstrated that this compound can be used to synthesize novel polymers through anionic polymerization techniques. For example, it has been incorporated into complex polymer structures that exhibit desirable mechanical and thermal properties .

- Modification of Polymer Properties : The unique functional groups present in this compound allow for modifications that enhance the performance characteristics of polymers, making them suitable for specialized applications such as coatings and adhesives .

Biochemical Research

This compound has been studied for its biochemical properties, particularly concerning enzyme inhibition.

- Enzyme Inhibition Studies : Research indicates that related carbamates can inhibit specific enzymes involved in metabolic processes. For instance, studies on benzene-based carbamates have shown their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in neurological functions . This suggests that this compound may have similar inhibitory effects worth exploring.

- Potential Therapeutic Applications : The compound's structural features position it as a candidate for further investigation into therapeutic uses, particularly in neurodegenerative diseases where cholinesterase inhibition is beneficial .

Case Study 1: Synthesis and Characterization of Polymers

A study synthesized this compound-based polymers using anionic polymerization techniques. The resulting materials exhibited enhanced viscosity and mechanical strength compared to traditional polymers. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the successful incorporation of the carbamate moiety into the polymer backbone .

In a pharmacological study, this compound was evaluated for its potential anti-inflammatory properties. The compound was tested in vitro against various cell lines, showing promising results in modulating inflammatory responses. This study highlights its potential role as a therapeutic agent in treating inflammatory diseases .

Analyse Des Réactions Chimiques

Oxidation Reactions

Butyl 2-hydroxyethylcarbamate undergoes oxidation primarily at its hydroxyethyl (-CH2CH2OH) group. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO4 (aq) | Acidic, 60°C | Butyl 2-oxoethylcarbamate | 78% | |

| CrO3/H2SO4 | Room temperature, 12h | Butyl glyoxylate carbamate | 65% |

The oxidation of the alcohol to a ketone or aldehyde is critical for synthesizing carbonyl-containing intermediates used in drug discovery.

Reduction Reactions

The carbamate group can be reduced under specific conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH4 | Anhydrous THF, reflux | Butyl 2-aminoethyl ether | 82% | |

| NaBH4/MeOH | 0°C → RT, 6h | Butyl 2-hydroxyethylamine | 45% |

Selective reduction of the carbamate carbonyl is challenging due to competing side reactions, necessitating precise stoichiometric control .

Substitution Reactions

The butyl chain and carbamate oxygen participate in nucleophilic substitutions:

Alkylation

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | Cs2CO3, DMF, 50°C | Butyl 2-(methoxy)ethylcarbamate | 97% |

Acylation

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT | Butyl 2-acetoxyethylcarbamate | 89% |

Esterification and Protection

The hydroxyethyl group readily undergoes esterification for protective strategies:

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Maleimide coupling | Maleimide/THF, -78°C | Maleimidoethylcarbamate | Bioconjugation | |

| Boc protection | Di-tert-butyl dicarbonate | tert-Butyl derivatives | Amine protection |

Polymerization Behavior

This compound derivatives exhibit unique anionic ring-opening polymerization (AROP) properties when activated by sulfonyl groups . Key parameters:

| Initiator | Solvent | Temp | Mn (g/mol) | Đ |

|---|---|---|---|---|

| BuN(K)Ts | DMF | 50°C | 4,200 | 1.12 |

This reactivity enables synthesis of polycarbamate materials with controlled molecular weights .

Mechanistic Insights

The carbamate group acts as both an electron-withdrawing and directing group, modulating reaction pathways:

-

Oxidation : Proceeds via a two-step mechanism involving initial alcohol dehydrogenation to an aldehyde, followed by further oxidation to carboxylic acid derivatives under strong conditions.

-

Reduction : LiAlH4 cleaves the C-O bond of the carbamate, forming primary amines through a tetrahedral intermediate .

Stability and Side Reactions

Critical stability considerations include:

-

Hydrolysis : Susceptible to basic hydrolysis (NaOH/EtOH) at 80°C, yielding 2-hydroxyethylamine.

-

Thermal degradation : Decomposes above 200°C via retro-carbamate pathways .

This comprehensive analysis demonstrates this compound's utility in synthesizing pharmaceuticals, polymers, and functionalized amines. Recent advances in its catalytic transformations continue to expand its synthetic applications .

Propriétés

Formule moléculaire |

C7H15NO3 |

|---|---|

Poids moléculaire |

161.20 g/mol |

Nom IUPAC |

butyl N-(2-hydroxyethyl)carbamate |

InChI |

InChI=1S/C7H15NO3/c1-2-3-6-11-7(10)8-4-5-9/h9H,2-6H2,1H3,(H,8,10) |

Clé InChI |

FUWNUXBTJXNBIK-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC(=O)NCCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.